CZC24832

Catalog No.
S548995
CAS No.
1159824-67-5
M.F
C15H17FN6O2S
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CZC24832

CAS Number

1159824-67-5

Product Name

CZC24832

IUPAC Name

5-(2-amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide

Molecular Formula

C15H17FN6O2S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20)

InChI Key

RXRZPHQBTHQXSV-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F

Solubility

Soluble in DMSO, not in water

Synonyms

CZC24832; CZC-24832; CZC 24832

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F

Description

The exact mass of the compound 5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide is 364.11177 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Medicinal Chemistry

    The molecule contains several functional groups that are commonly found in bioactive molecules. The triazolopyridin ring system is present in various drugs, particularly those targeting protein kinases []. The presence of the sulfonamide group further suggests potential for inhibiting enzymes or targeting specific receptors []. Further research is needed to determine if this specific compound has any medicinal properties.

  • Material Science

    The aromatic rings and sulfonamide group in the molecule could contribute to interesting material properties. Sulfonamides can be used as building blocks for polymers, and the aromatic rings can influence conductivity or other physical properties []. Studies could explore the potential for using this compound in the development of new materials.

CZC24832 is a small molecule compound with the molecular formula C15H17FN6O2SC_{15}H_{17}FN_{6}O_{2}S and a molecular weight of approximately 364.40 g/mol . It is recognized primarily as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound has been studied extensively for its potential therapeutic applications in treating diseases related to dysregulated PI3K signaling, such as cancer and inflammatory disorders .

  • There is no information available regarding the mechanism of action of this compound. Without knowledge of its intended use or biological target, it's difficult to speculate on its mechanism.
  • Due to the lack of specific information, safety hazards associated with this compound are unknown. However, some general safety considerations for handling organic molecules include:
    • Wearing appropriate personal protective equipment (PPE) like gloves and goggles when handling.
    • Working in a well-ventilated fume hood.
    • Consulting safety data sheets (SDS) for similar compounds if available.
. Initially, the compound is synthesized through the reaction of azide anion with bromoacetyl derivatives, leading to the formation of oxazole structures. Subsequent reactions include reduction with phosphine and condensation with carbon disulfide to yield thiol-substituted oxazoles . The final product is characterized by its ability to selectively inhibit PI3Kγ, with an IC50 value of approximately 1.0 μM in neutrophil migration assays .

CZC24832 exhibits significant biological activity as a selective inhibitor of PI3Kγ. Its inhibition of this enzyme leads to the modulation of various signaling pathways that are critical for immune responses and inflammation. The compound has shown efficacy in reducing neutrophil migration, which is a key factor in inflammatory diseases. Additionally, it has been evaluated for its potential effects on cancer cell proliferation and survival, highlighting its relevance in oncology research .

The synthesis of CZC24832 can be summarized in several steps:

  • Formation of Azide Derivatives: The initial step involves the generation of azide compounds through nucleophilic substitution reactions.
  • Oxazole Formation: The azide is reacted with bromoacetyl compounds to form oxazole intermediates.
  • Reduction and Thiol Substitution: These intermediates can be reduced and further reacted with carbon disulfide to introduce thiol groups, enhancing the compound's biological activity.
  • Final Purification: The final product is purified to achieve high purity levels suitable for biological testing .

CZC24832 has several potential applications, particularly in:

  • Cancer Therapy: Due to its role as a PI3Kγ inhibitor, it may be used to target tumor growth and metastasis.
  • Inflammatory Diseases: The compound's ability to modulate immune responses makes it a candidate for treating conditions such as rheumatoid arthritis or other inflammatory disorders.
  • Research Tool: It serves as a valuable chemical probe for studying the PI3K signaling pathway in various biological contexts .

Studies have demonstrated that CZC24832 interacts selectively with PI3Kγ, inhibiting its activity without significantly affecting other isoforms of PI3K. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Interaction studies have shown that CZC24832 can effectively reduce downstream signaling events associated with PI3Kγ activation, providing insights into its mechanism of action .

CZC24832 shares structural and functional similarities with other compounds that target the phosphoinositide 3-kinase family. Here are some similar compounds:

Compound NameStructureSelectivityNotable Features
GDC-0941C₁₉H₁₈F₃N₅O₃Broad PI3K InhibitorUsed in clinical trials for cancer therapy
IdelalisibC₂₁H₂₃ClF₂N₂O₃Selective for PI3KδApproved for chronic lymphocytic leukemia
PictilisibC₂₁H₂₃N₅O₃Pan-PI3K InhibitorInvestigated for solid tumors

Uniqueness of CZC24832

CZC24832 stands out due to its high selectivity for PI3Kγ compared to other isoforms, which may lead to fewer side effects and improved therapeutic outcomes in diseases where this specific isoform plays a critical role. Its unique structure also allows it to effectively penetrate biological membranes and exert its inhibitory effects at low concentrations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

364.11177314 g/mol

Monoisotopic Mass

364.11177314 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96ER5DQD27

Wikipedia

CZC 24832

Dates

Modify: 2023-08-15
1: Bell K, Sunose M, Ellard K, Cansfield A, Taylor J, Miller W, Ramsden N, Bergamini G, Neubauer G. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorg Med Chem Lett. 2012 Aug 15;22(16):5257-63. doi: 10.1016/j.bmcl.2012.06.049. Epub 2012 Jun 23. PubMed PMID: 22819766.
2: Bergamini G, Bell K, Shimamura S, Werner T, Cansfield A, Müller K, Perrin J, Rau C, Ellard K, Hopf C, Doce C, Leggate D, Mangano R, Mathieson T, O'Mahony A, Plavec I, Rharbaoui F, Reinhard F, Savitski MM, Ramsden N, Hirsch E, Drewes G, Rausch O, Bantscheff M, Neubauer G. A selective inhibitor reveals PI3Kγ dependence of T(H)17 cell differentiation. Nat Chem Biol. 2012 Apr 29;8(6):576-82. doi: 10.1038/nchembio.957. Erratum in: Nat Chem Biol. 2012 Aug;8(8):737. PubMed PMID: 22544264.

Explore Compound Types